molecular formula C6H12O B3066090 Cyclopropylmethyl ethyl ether CAS No. 70097-81-3

Cyclopropylmethyl ethyl ether

Cat. No. B3066090
CAS RN: 70097-81-3
M. Wt: 100.16 g/mol
InChI Key: IKNJKDOJQZFTLW-UHFFFAOYSA-N
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Description

Cyclopropylmethyl ethyl ether is an organic compound with the molecular formula C4H8O . It is a type of ether, which is a class of organic compounds characterized by an oxygen atom bonded to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of Cyclopropylmethyl ethyl ether consists of a cyclopropyl group (a three-carbon ring), a methyl group (CH3), and an ethyl group (C2H5) connected by an oxygen atom .

Scientific Research Applications

O-Protecting Group in Polymer-Supported Oligosaccharide Synthesis

Cyclopropylmethyl ethyl ether, specifically its derivative 1-methyl 1′-cyclopropylmethanol, is used in polymer-supported oligosaccharide synthesis. This compound is converted into its trichloroacetimidate derivative, which facilitates the preparation of methyl cyclopropylmethyl (MCPM) ethers. MCPM ethers are useful in synthesizing various glycosylated products, such as disaccharides and trisaccharides, with potential applications in biological and medical research (Eichler, Yan, Sealy, & Whitfield, 2001).

Donor-Acceptor-Acceptor Cyclopropanes in Organic Synthesis

Studies have shown the utility of cyclopropylmethyl ethyl ether in the formation of stable cyclopropanes, which are important intermediates in organic synthesis. These cyclopropanes are generated during cyclopropanation reactions of oxy-substituted ethenes, highlighting the versatility of cyclopropylmethyl ethyl ether derivatives in synthetic chemistry (Reyes & Mead, 2015).

[n,5]-Spiroketals Synthesis

Cyclopropylmethyl ethyl ether derivatives are instrumental in the synthesis of [n,5]-spiroketals. This process involves metal-mediated cyclopropanation, reduction, and oxidation steps. These spiroketals have potential applications in pharmaceutical and fine chemical industries due to their unique structures (Brand, Rauch, Zanoni, Dittrich, & Werz, 2009).

Effect on Plant Growth

A derivative of cyclopropylmethyl ethyl ether, 1-cyclopropenylmethyl butyl ether, has been studied for its effects on plant growth. This compound acts as an inhibitor of ethylene action in plants, affecting root and shoot growth. Understanding its mechanism can aid in agricultural applications to control plant growth and development (Saleh-Lakha, Grichko, Sisler, & Glick, 2004).

Lithium/Sulfur Batteries

Fluorinated ethers like ethyl 1,1,2,2-tetrafluoroethyl ether (a related compound) have been explored as electrolyte solvents in lithium/sulfur batteries. These studies focus on the enhanced stability of electrolyte/anode interfaces and improved electrochemical performances, which are crucial for advancing battery technology (Lu, Zhang, Yuan, Qin, Zhang, Lai, & Liu, 2015).

properties

IUPAC Name

ethoxymethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNJKDOJQZFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500544
Record name (Ethoxymethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl ethyl ether

CAS RN

70097-81-3
Record name (Ethoxymethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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